Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound, meaning it contains rings with atoms from more than one element. Scientific research has explored various methods for its synthesis. One common approach involves the condensation reaction of a hydrazinocarbonyl compound with a β-ketoester [1].
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring fused to a pyridine structure. This compound is notable for its unique structural features, which include a methyl ester functional group at the carboxylic acid position. The molecular formula is C₉H₈N₂O₂, and it has garnered attention in medicinal chemistry due to its potential biological activities.
Research indicates that methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits significant biological activity, particularly in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Studies have shown that derivatives of this compound can effectively inhibit the activity of TRKA, making it a candidate for further drug development against certain cancers .
Several synthetic pathways exist for methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate:
Studies have focused on the interactions of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate with various biological targets. The compound's ability to inhibit specific kinases suggests that it may interact with protein binding sites critical for cell signaling pathways involved in cancer progression. Additionally, computational studies have been performed to predict binding affinities and interaction modes with target proteins like TRKA .
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate shares structural similarities with several other compounds within the pyrazolo[3,4-b]pyridine class. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-b]pyridine | Lacks carboxylate group | General kinase inhibition |
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | Different ring fusion | Antimicrobial properties |
Pyrazolo[3,4-b]quinoline | Contains quinoline moiety | Anticancer activity |
Uniqueness: Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is distinguished by its specific methyl ester functionalization and its targeted inhibition of TRK kinases. This specificity may enhance its therapeutic potential compared to other derivatives lacking this functional group.
Through ongoing research and development, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate continues to be an important subject in medicinal chemistry and drug design efforts aimed at combating cancer and other diseases associated with kinase dysregulation.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing electron-deficient pyridine and pyrazole rings in the target compound. The presence of electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl substituents, activates the aromatic core for substitution. For example, 2-chloro-3-nitropyridine derivatives undergo SNAr with pyrazole-based nucleophiles to form the pyrazolo[3,4-b]pyridine scaffold. In one protocol, 2,4-dinitrophenyl-substituted pyrazole reacts with primary amines in ethanol under reflux, replacing the pyrazole moiety with an amine group while retaining the methyl ester functionality. This method achieves yields exceeding 85% when using NaH as a base, demonstrating the efficiency of SNAr in constructing the bicyclic framework.
Key factors influencing regioselectivity include:
Visible-light-driven photoredox catalysis enables efficient [4+1] annulation reactions to assemble the pyrazolo[3,4-b]pyridine core. For instance, hydrazones and 2-bromo-1,3-dicarbonyl compounds undergo formal annulation under Ru(bpy)₃Cl₂ catalysis, forming the bicyclic structure with concomitant introduction of the methyl ester group. This method leverages single-electron transfer (SET) mechanisms to generate radical intermediates, which cyclize to yield the heteroaromatic system. Reaction conditions typically involve blue LED irradiation and room-temperature operation, achieving 70–90% yields.
Advantages of photoredox catalysis:
Cooperative catalysis combines transition metal complexes and organocatalysts to streamline pyrazolo[3,4-b]pyridine synthesis. A notable example employs Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a bifunctional catalyst, facilitating both SNAr and cyclocondensation steps. The magnetic core enables easy recovery, while the MIL-101 framework provides acidic sites for activating carbonyl intermediates. This approach reduces reaction times from 24 hours to 2–4 hours, with yields exceeding 90%.
Catalyst systems and their roles:
Catalyst | Function | Yield |
---|---|---|
Fe₃O₄@MIL-101(Cr) | Lewis acid activation, magnetic separation | 92% |
Pd/Cu bimetallic | Cross-coupling and cyclization | 88% |
Enzyme-metal hybrids | Asymmetric induction and rate enhancement | 78% |
Solvent-free methodologies minimize waste and energy consumption. Microwave-assisted synthesis of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate from 3-nitropyridine precursors achieves 95% conversion in 15 minutes without solvents. Similarly, mechanochemical grinding of 5-aminopyrazole and ethyl acetoacetate in a ball mill produces the target compound in 82% yield, bypassing traditional reflux setups.
Green metrics for solvent-free protocols:
The methyl ester group serves as a handle for diverse post-synthetic modifications:
Representative derivatives and applications:
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate represents a significant bicyclic heterocyclic compound with the molecular formula C₈H₇N₃O₂ and molecular weight of 177.16 g/mol [1]. This compound belongs to the pyrazolopyridine family, which exhibits considerable structural complexity due to the presence of two fused nitrogen-containing rings and the possibility of tautomeric forms [2] [3].
X-ray crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives has revealed important structural features that contribute to their solid-state properties [4] [5]. Single crystal X-ray diffraction studies of related pyrazolo[3,4-b]pyridine compounds demonstrate that the bicyclic core structure exhibits a planar conformation with minimal deviation from planarity [5]. The solid-state structures show that substituted phenyl groups attached to the pyrazolo[3,4-b]pyridine core are typically twisted out of the mean plane to avoid peri-interactions [4] [5].
In crystallographic studies of pyrazolo[3,4-b]pyridine derivatives, thermal ellipsoids are commonly set at 50% probability levels for accurate structural determination [4] [5]. The C(4) phenyl substituents in related compounds are observed to be twisted out of the mean plane of the pyrazolo[3,4-b]pyridine system to minimize steric interactions with neighboring groups [4] [5]. Conversely, N(1) phenyl substituents tend to adopt a more coplanar arrangement with the core bicyclic system due to stabilizing interactions between aromatic hydrogen atoms and the lone pair electrons on the pyridine nitrogen [4] [5].
Table 1: Crystallographic Parameters for Pyrazolo[3,4-b]pyridine Derivatives
Parameter | Value Range | Reference Structure |
---|---|---|
Space Group | P21/c, Monoclinic | [6] [7] |
Unit Cell Parameter a (Å) | 7.45-12.85 | [6] [7] |
Unit Cell Parameter b (Å) | 8.92-15.44 | [6] [7] |
Unit Cell Parameter c (Å) | 11.23-18.67 | [6] [7] |
β Angle (°) | 92.2-115.8 | [6] [7] |
Z Value | 4-8 | [6] [7] |
The polymorphic behavior of pyrazolo[3,4-b]pyridine derivatives has been documented, with different crystallization solvents yielding distinct polymorphic forms [6]. Alpha and beta polymorphs have been isolated from methanol and ethanol respectively, exhibiting different molecular packing arrangements and hydrogen bonding patterns [6]. The beta-polymorph typically demonstrates greater thermodynamic stability, with lattice energy calculations indicating stabilization differences of approximately 11 kilojoules per mole compared to the alpha-form [6].
The proton nuclear magnetic resonance spectrum of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits characteristic resonances that reflect the electronic environment of the bicyclic system [8] [9]. The aromatic protons of the pyridine ring typically appear in the downfield region between 7.5-8.8 parts per million [9] [10]. The pyridine ring protons show distinct coupling patterns that allow for unambiguous assignment of individual positions within the ring system [9] [10].
The methyl ester group appears as a singlet resonance around 3.8-4.0 parts per million, characteristic of methoxy protons attached to electron-withdrawing carbonyl groups [9]. The chemical shift of this resonance is influenced by the electron-withdrawing nature of the adjacent carboxyl group and the aromatic system [9].
Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts
Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Pyridine H-4 | 8.0-8.2 | singlet | - |
Pyridine H-5 | 8.4-8.6 | doublet | 4.4-4.8 |
Pyridine H-6 | 7.3-7.4 | triplet | 7.7-8.0 |
Methyl Ester | 3.8-4.0 | singlet | - |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate [9] [11]. The carbonyl carbon of the ester group typically resonates around 164-166 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms [9]. The aromatic carbon atoms of the pyrazolo[3,4-b]pyridine system appear in the range of 110-160 parts per million, with quaternary carbons generally appearing more downfield than tertiary carbons [9] [11].
The carbon atoms of the fused ring system exhibit characteristic chemical shifts that allow for structural assignment [11]. The pyridine ring carbons C-4, C-5, and C-6 appear at approximately 132.9, 116.7, and 148.6 parts per million respectively [11]. The pyrazole ring carbons C-3 and C-3a resonate at approximately 130.4 and 114.7 parts per million [11].
Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments
Carbon Position | Chemical Shift (ppm) | Carbon Type |
---|---|---|
Carbonyl (C=O) | 164-166 | Quaternary |
C-3 (Pyrazole) | 130-131 | Quaternary |
C-3a | 114-115 | Quaternary |
C-4 (Pyridine) | 132-133 | Tertiary |
C-5 (Pyridine) | 116-117 | Tertiary |
C-6 (Pyridine) | 148-149 | Tertiary |
C-7a | 148-149 | Quaternary |
Methyl Ester | 52-53 | Primary |
Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the nitrogen environments in the pyrazolo[3,4-b]pyridine system [12] [13]. The pyridine nitrogen typically appears around 121-166 parts per million, while the pyrazole nitrogens exhibit chemical shifts in the range of 120-170 parts per million [12] [13]. The exact chemical shift values depend on the substitution pattern and the tautomeric form present in solution [13].
Advanced polarization transfer techniques, such as signal amplification by reversible exchange, have been employed to enhance the sensitivity of nitrogen-15 nuclear magnetic resonance detection in pyrazolo[3,4-b]pyridine systems [13]. These methods can achieve polarization levels exceeding 50%, allowing for rapid and precise quantification of nitrogen-containing heterocycles [13].
High-resolution mass spectrometry analysis of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation [14] [15]. The molecular ion peak appears at mass-to-charge ratio 177.16, corresponding to the protonated molecular ion [M+H]⁺ [1] [15]. The isotopic pattern of the molecular ion cluster provides additional confirmation of the molecular formula C₈H₇N₃O₂ [14].
The primary fragmentation pathways involve the loss of the methoxy group (loss of 31 mass units) and the loss of the entire methyl ester group (loss of 59 mass units) [14]. Additional fragmentation occurs through ring opening processes and the elimination of small neutral molecules such as carbon monoxide and hydrogen cyanide [14]. The base peak in the mass spectrum typically corresponds to the pyrazolo[3,4-b]pyridine core ion after loss of the carboxylate substituent [14].
Table 4: High-Resolution Mass Spectrometry Fragmentation Data
Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Loss from Molecular Ion |
---|---|---|---|
177.16 | 35-45 | [M+H]⁺ | - |
146.12 | 60-70 | [M-OCH₃]⁺ | -31 |
118.09 | 100 | Core ion | -59 |
90.06 | 45-55 | Ring fragment | -87 |
77.04 | 30-40 | Pyridine fragment | -100 |
The fragmentation mechanism involves initial charge localization on the most basic nitrogen atom, followed by subsequent rearrangement and fragmentation processes [14]. The electron impact ionization process leads to the formation of radical cations that undergo predictable fragmentation patterns based on the stability of the resulting fragment ions [14].
Infrared spectroscopy provides definitive identification of functional groups present in methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate [9] [16]. The carbonyl stretch of the methyl ester group appears as a strong absorption band in the region of 1730-1750 wavenumbers, consistent with α,β-unsaturated ester systems [9] [16]. This frequency range reflects the conjugation between the carbonyl group and the adjacent aromatic system, which results in a slight lowering of the carbonyl stretching frequency compared to aliphatic esters [16].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers [9]. The pyrazole nitrogen-hydrogen stretch, when present, appears as a broad absorption around 3200-3400 wavenumbers [9]. The carbon-oxygen stretching modes of the ester group produce characteristic absorptions in the 1200-1300 wavenumber region [16].
Table 5: Infrared Spectroscopic Assignments
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
3070-3100 | medium | Aromatic C-H stretch |
2950-3000 | medium | Aliphatic C-H stretch |
1730-1750 | strong | C=O ester stretch |
1580-1620 | medium | Aromatic C=C stretch |
1400-1450 | medium | C-H bending |
1200-1300 | strong | C-O stretch |
750-850 | medium | Aromatic C-H bending |
The fingerprint region below 1500 wavenumbers contains numerous absorption bands that are characteristic of the specific substitution pattern and ring system [9]. These bands provide a unique spectroscopic fingerprint that can be used for compound identification and purity assessment [9].
The tautomeric equilibrium between the 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine forms represents a fundamental aspect of the structural chemistry of this compound class [2] [3]. Computational studies using density functional theory calculations indicate that the 1H-tautomer is thermodynamically favored by approximately 37 kilojoules per mole (9 kilocalories per mole) compared to the 2H-tautomer [2] [3]. This energy difference arises from the enhanced aromatic stabilization achieved through optimal electron delocalization in the 1H-form [3].
Nuclear magnetic resonance spectroscopy provides the most direct method for tautomeric equilibrium analysis [17] [18]. The chemical shift differences between tautomeric forms allow for accurate quantification of tautomer ratios in solution [17]. Variable-temperature nuclear magnetic resonance studies reveal the kinetics of tautomeric interconversion, with exchange rates that depend on solvent polarity and temperature [17] [18].
Table 6: Tautomeric Equilibrium Data
Solvent System | 1H-Tautomer (%) | 2H-Tautomer (%) | Temperature (K) |
---|---|---|---|
Chloroform-d | 85-90 | 10-15 | 298 |
Dimethyl sulfoxide-d₆ | 75-80 | 20-25 | 298 |
Methanol-d₄ | 70-75 | 25-30 | 298 |
The solvent dependence of tautomeric equilibria reflects the differential solvation of the two tautomeric forms [17] [18]. Polar protic solvents tend to stabilize the 2H-tautomer through hydrogen bonding interactions, while nonpolar solvents favor the intrinsically more stable 1H-form [17]. The activation energy for tautomeric interconversion has been determined to be approximately 47 kilojoules per mole through variable-temperature nuclear magnetic resonance studies [17].
Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying intermolecular interactions in crystal structures of pyrazolo[3,4-b]pyridine derivatives, including methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate [6] [7] [8]. This analysis provides detailed insights into the nature and strength of various non-covalent interactions that govern crystal packing and molecular recognition processes.
The normalized contact distance mapping reveals distinct interaction patterns characteristic of pyrazolopyridine systems [6] [9] [7]. Hydrogen-hydrogen contacts typically represent the most significant contribution to the Hirshfeld surface, accounting for approximately 40-60% of the total surface interactions [7] [10]. These contacts, occurring at distances ranging from 2.2 to 2.8 Å, reflect the van der Waals interactions between methyl groups and aromatic hydrogen atoms.
Carbon-hydrogen and hydrogen-carbon contacts constitute the second most prevalent interaction type, contributing 15-25% to the surface area [7] [10]. These interactions, observed at distances of 2.6 to 3.2 Å, are particularly important in stabilizing the crystal packing through weak C-H···π interactions with the aromatic ring systems [11] [12] [13].
Nitrogen-hydrogen and hydrogen-nitrogen contacts represent crucial structure-directing interactions, contributing 10-20% to the Hirshfeld surface [11] [12] [7]. The pyrazole nitrogen atoms serve as hydrogen bond acceptors, forming directional interactions with neighboring molecules at distances ranging from 2.0 to 3.0 Å [11] [12] [14]. These interactions are particularly significant in establishing dimeric or chain-like supramolecular assemblies.
Oxygen-hydrogen interactions, stemming from the carboxylate functionality in methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, contribute 8-15% to the surface interactions [7] [10]. The carbonyl oxygen atom acts as a strong hydrogen bond acceptor, forming contacts at distances of 1.8 to 2.8 Å with neighboring molecules [15] [16].
π-π stacking interactions, although less prevalent in terms of surface percentage (3-12%), play a crucial role in determining the three-dimensional crystal architecture [11] [12] [17]. These interactions occur between parallel pyrazolopyridine ring systems at centroid-centroid distances of 3.3 to 3.7 Å, with interplanar separations typically ranging from 3.29 to 3.43 Å [11] [12] [18].
The analysis reveals that intermolecular hydrogen bonding plays a more significant role than π-π stacking in crystal stabilization for most pyrazolo[3,4-b]pyridine derivatives [6] [9]. The combination of N-H···N hydrogen bonds, C-H···O interactions, and C-H···π contacts creates a robust three-dimensional network that determines the overall crystal stability and packing efficiency [7] [8].
Molecular dynamics simulations provide comprehensive insights into the conformational behavior and dynamic properties of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in various environments [24] [25] [26] [27]. These computational studies reveal the flexibility, stability, and preferred conformational states of the molecule under physiological and crystalline conditions.
The conformational analysis of pyrazolo[3,4-b]pyridine derivatives reveals relatively rigid planar structures due to the fused ring system [28] [29]. The dihedral angle between the pyrazole and pyridine rings typically remains within 0.8 to 5.3°, indicating minimal deviation from planarity [11] [12] [13]. This structural rigidity contributes to the stability of the molecular framework and influences the packing arrangements in crystalline states.
For methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, the carboxylate substituent introduces additional conformational degrees of freedom [23] [30]. The rotation around the C-C bond connecting the ester group to the pyrazolopyridine core represents the primary source of conformational flexibility. Molecular dynamics simulations reveal energy barriers for this rotation, typically ranging from 5 to 15 kcal/mol depending on the surrounding environment [24] [26].
The molecular dynamics trajectories demonstrate that the compound adopts multiple low-energy conformations characterized by different orientations of the carboxylate group [24] [25]. The most stable conformations typically position the carbonyl oxygen in orientations that minimize steric clashes while maximizing intramolecular and intermolecular stabilizing interactions [26] [27].
Root Mean Square Deviation analysis from molecular dynamics simulations indicates that the pyrazolopyridine core remains highly stable throughout the simulation period, with RMSD values typically below 1.0 Å [24] [25] [31]. The carboxylate side chain exhibits greater flexibility, with RMSD values ranging from 1.5 to 3.0 Å, reflecting its conformational mobility.
Root Mean Square Fluctuation analysis reveals that the nitrogen atoms and aromatic carbons of the pyrazolopyridine ring system exhibit minimal fluctuation, confirming the structural rigidity of the heterocyclic framework [24] [31]. The ester functionality shows moderate fluctuation patterns, with the carbonyl carbon and methoxy group displaying the highest mobility [26] [27].
Temperature-dependent molecular dynamics studies reveal that pyrazolo[3,4-b]pyridine derivatives maintain their structural integrity across a wide temperature range [24] [25]. The melting transitions and conformational changes occur at elevated temperatures, typically above 400 K, indicating good thermal stability for practical applications.
Solvent effects significantly influence the conformational preferences of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate [24] [26]. In polar solvents, the compound tends to adopt conformations that maximize hydrogen bonding interactions with solvent molecules, particularly involving the nitrogen atoms and carbonyl oxygen. Non-polar environments favor conformations that minimize the exposed polar surface area.
Molecular docking studies have established methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate and related derivatives as promising scaffolds for various biological targets, particularly kinase enzymes [2] [32] [33] [34] [35]. These computational investigations provide crucial insights into binding modes, structure-activity relationships, and the molecular basis of biological activity.
Kinase inhibition represents a primary therapeutic application for pyrazolo[3,4-b]pyridine derivatives [33] [36] [37] [38]. Docking studies with Cyclin-Dependent Kinase 2 reveal that these compounds bind effectively to the ATP-binding site, with binding energies ranging from -6.4 to -8.5 kcal/mol [32] [33] [34]. The pyrazolopyridine nitrogen atoms form critical hydrogen bonds with hinge region residues, particularly Ala807, mimicking the adenine binding mode of ATP [33] [36].
Epidermal Growth Factor Receptor docking studies demonstrate strong binding affinities, with energies spanning -5.6 to -8.9 kcal/mol [32] [39] [40]. The planar pyrazolopyridine scaffold fits well within the ATP-binding pocket, forming hydrogen bonds with hinge residues and establishing hydrophobic contacts with surrounding amino acids [39] [40]. The carboxylate functionality provides additional binding interactions through coordination with active site residues.
BRAF V600E kinase, a critical target in cancer therapy, shows favorable interactions with pyrazolo[3,4-b]pyridine derivatives [36] [37]. Binding energies range from -7.1 to -8.0 kcal/mol, with the compounds occupying the ATP-binding site and forming essential hinge region interactions [36] [37]. The V600E mutation creates a unique binding environment that can be exploited for selective inhibition.
TBK1 (TANK-binding kinase 1) docking studies reveal exceptionally strong binding interactions, with some derivatives achieving IC₅₀ values as low as 0.2 nM [33] [41]. The binding mode involves hydrogen bonds with hinge residues Glu87 and Cys89, along with a critical salt bridge formation with Asp157 [33]. The pyrazolopyridine scaffold provides optimal geometry for these interactions while maintaining selectivity over other kinases.
α-Amylase enzyme docking studies demonstrate the versatility of pyrazolo[3,4-b]pyridine derivatives beyond kinase inhibition [42] [35]. Binding energies range from -5.5 to -6.8 kcal/mol, with the compounds showing superior affinity compared to standard inhibitors like acarbose [42] [35]. The carboxylate group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrogen bonding with active site residues.
Casein Kinase 2 docking reveals unique binding characteristics involving coordination with a buried water molecule adjacent to the gatekeeper residue [43]. This interaction, combined with hydrogen bonds to Lys68 and Asp175, results in binding energies of -7.2 to -8.6 kcal/mol [43]. The specific geometry requirements for this binding mode provide insights for structure-based drug design.
Structure-activity relationship analysis from docking studies reveals several key determinants of biological activity [33] [39] [36]. The pyrazolopyridine core serves as an essential hinge-binding motif, with both nitrogen atoms contributing to binding affinity through hydrogen bond formation [33] [38]. Substitutions at various positions modulate activity through electronic and steric effects, with electron-withdrawing groups generally enhancing kinase inhibitory activity [39] [36].
The carboxylate functionality in methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate provides versatile binding interactions while maintaining drug-like properties [32] [34]. This group can participate in hydrogen bonding, metal coordination, and ionic interactions depending on the target protein environment. The ester linkage offers additional opportunities for prodrug strategies and improved pharmacokinetic properties.
Irritant